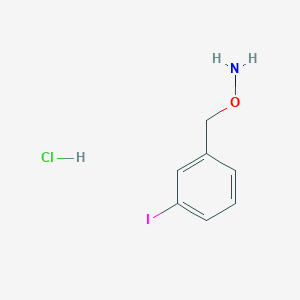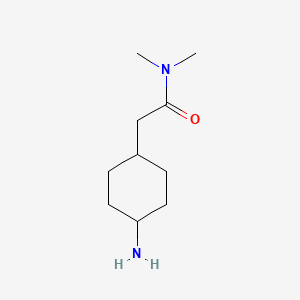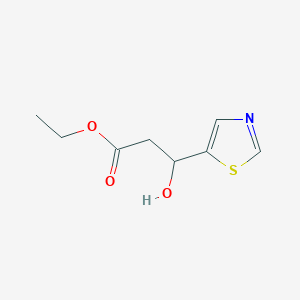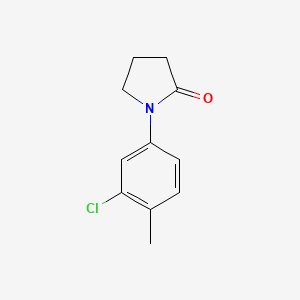
1,6-Dicyclopropylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dicyclopropylhexane-1,6-diamine is an organic compound characterized by a hexane backbone with cyclopropyl groups attached to the first and sixth carbon atoms, and amine groups at both ends
Preparation Methods
The synthesis of 1,6-Dicyclopropylhexane-1,6-diamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of cyclopropyl groups. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Hexane Backbone Formation: The cyclopropyl groups are then introduced to a hexane backbone through a series of reactions, including hydrogenation and halogenation.
Amination: The final step involves the introduction of amine groups at the first and sixth carbon atoms of the hexane backbone. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.
Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
1,6-Dicyclopropylhexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or sulfonates, leading to the formation of substituted amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Dicyclopropylhexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,6-Dicyclopropylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,6-Dicyclopropylhexane-1,6-diamine can be compared with other similar compounds, such as:
Hexane-1,6-diamine: Lacks the cyclopropyl groups, resulting in different chemical and physical properties.
1,6-Diaminocyclohexane: Contains a cyclohexane ring instead of a hexane backbone, leading to different reactivity and applications.
1,6-Dicyclohexylhexane-1,6-diamine: Contains cyclohexyl groups instead of cyclopropyl groups, affecting its steric and electronic properties.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,6-dicyclopropylhexane-1,6-diamine |
InChI |
InChI=1S/C12H24N2/c13-11(9-5-6-9)3-1-2-4-12(14)10-7-8-10/h9-12H,1-8,13-14H2 |
InChI Key |
LLMQKDGPJAFCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCCCC(C2CC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)




![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)







